molecular formula C21H19Cl2N3O2 B280626 Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No. B280626
M. Wt: 416.3 g/mol
InChI Key: PONHDYXUIBCYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as DM-1, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of cancer. DM-1 is a member of the benzimidazole family of compounds, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Mechanism of Action

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate binds to the colchicine site on tubulin, which is located at the interface between the α- and β-tubulin subunits. This binding disrupts the microtubule network, which is necessary for cell division, and leads to cell death. Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been shown to be more potent than other microtubule-targeting agents, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is its potent antitumor activity, which makes it a promising candidate for the treatment of cancer. However, one limitation of Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is its toxicity, which can limit its use in clinical settings. Additionally, Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One area of research is to investigate the potential use of Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another area of research is to develop new formulations of Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate that can improve its pharmacokinetics and reduce its toxicity. Finally, future research could focus on identifying biomarkers that can predict which patients are most likely to respond to Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate treatment.

Synthesis Methods

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be synthesized through a multistep process that involves the condensation of 2,3-dichlorobenzoic acid with 2,4,6-trimethylpyrimidine-5-carboxylic acid, followed by the addition of methyl iodide and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been extensively studied for its potential use as an anticancer agent. In preclinical studies, Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has shown potent antitumor activity against a variety of cancer cell lines, including breast, lung, ovarian, and prostate cancers. Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate works by binding to tubulin, a protein that is essential for cell division, and disrupting the microtubule network, which leads to cell death.

properties

Molecular Formula

C21H19Cl2N3O2

Molecular Weight

416.3 g/mol

IUPAC Name

methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H19Cl2N3O2/c1-10-8-15-16(9-11(10)2)26-19(13-6-5-7-14(22)18(13)23)17(20(27)28-4)12(3)24-21(26)25-15/h5-9,19H,1-4H3,(H,24,25)

InChI Key

PONHDYXUIBCYPM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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